3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one
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Overview
Description
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one typically involves the introduction of the azidomethyl group into the quinolinone structure. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with sodium azide. The reaction conditions often require a phase-transfer catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often with alkynes to form triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azidomethyl group, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, phase-transfer catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxides: Produced through oxidation reactions.
Scientific Research Applications
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its reactivity with various biological molecules. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with natural biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)heptane: Similar in having an azidomethyl group but differs in the aliphatic chain structure.
3,3-Bis(azidomethyl)oxetane: Contains multiple azidomethyl groups and an oxetane ring.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Features an azidomethyl group attached to a biphenyl structure.
Uniqueness
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is unique due to its combination of an azidomethyl group, a fluorine atom, and a quinolinone core
Properties
IUPAC Name |
3-(azidomethyl)-7-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O/c11-8-2-1-6-3-7(5-13-15-12)10(16)14-9(6)4-8/h1-4H,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBLZANCXCTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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